molecular formula C17H21N3O2 B7480884 Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone

Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone

Cat. No. B7480884
M. Wt: 299.37 g/mol
InChI Key: VFCLBXCJHKBZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone, also known as MPMP, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential use in various applications. MPMP belongs to the class of pyrazole derivatives and has been shown to possess several interesting biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has been shown to possess several interesting biochemical and physiological effects. In vitro studies have demonstrated that Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone in lab experiments is its high potency and selectivity towards COX-2 inhibition. Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has been shown to be more potent than other COX-2 inhibitors such as celecoxib and rofecoxib. However, one of the limitations of using Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone. One area of interest is in the development of novel drug delivery systems that can improve the solubility and bioavailability of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone. Another area of interest is in the investigation of the potential use of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective COX-2 inhibitors based on the structure of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is an area of ongoing research.
In conclusion, Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is a promising chemical compound that has the potential to be used in various scientific research applications. Its high potency and selectivity towards COX-2 inhibition make it a promising candidate for further investigation in the field of medicinal chemistry. Ongoing research on Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is expected to lead to the development of novel drug delivery systems and more potent COX-2 inhibitors that can be used in the treatment of various diseases.

Synthesis Methods

The synthesis of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone involves the reaction of 4-methoxy-1-phenylpyrazole-3-carboxylic acid with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and analgesic properties. Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation-induced neuronal damage.

properties

IUPAC Name

azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-15-13-20(14-9-5-4-6-10-14)18-16(15)17(21)19-11-7-2-3-8-12-19/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCLBXCJHKBZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)N2CCCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone

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